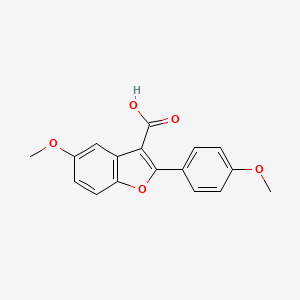

![molecular formula C23H27NO6 B6525007 8-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one CAS No. 929451-61-6](/img/structure/B6525007.png)

8-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one” is a complex organic molecule. It contains a total of 55 bonds, including 30 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, and 12 aromatic bonds. The structure also includes 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 1 aliphatic tertiary amine, 1 aromatic hydroxyl, and 2 ethers .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a variety of functional groups and bonding types. It includes aromatic rings, a ketone group, an aliphatic tertiary amine, and ether groups .Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of aryl amines , α-ketoamides , and N,N-dialkyl perfluoroalkanesulfonamides . These compounds often target enzymes or receptors in the body, altering their function and leading to therapeutic effects.

Mode of Action

Similar compounds have been used in pd-catalyzed buchwald-hartwig amination reactions , metal-free oxidative coupling reactions , and reactions with perfluoroalkanesulfonyl halides . These reactions often involve the formation of new bonds, which can alter the structure and function of target molecules.

Biochemical Pathways

Similar compounds have been involved in various chemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations . These transformations can affect a wide range of biochemical pathways, potentially leading to changes in cellular function.

Análisis Bioquímico

Biochemical Properties

8-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for the breakdown of acetylcholine in the nervous system This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell survival and proliferation, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This binding interaction is crucial for its potential therapeutic effects in neurodegenerative diseases. Additionally, the compound may inhibit or activate other enzymes, leading to changes in cellular signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and reduce oxidative stress . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, affecting its overall biological activity. Additionally, it may influence metabolic flux and metabolite levels, contributing to its diverse biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, such as the brain and liver . Its localization and accumulation are influenced by factors such as lipophilicity and binding affinity to transport proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

8-[[bis(2-methoxyethyl)amino]methyl]-7-hydroxy-5-methoxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO6/c1-27-11-9-24(10-12-28-2)15-17-18(25)13-21(29-3)22-19(26)14-20(30-23(17)22)16-7-5-4-6-8-16/h4-8,13-14,25H,9-12,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCBRXFUGDLTNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C2C(=C(C=C1O)OC)C(=O)C=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-4-hydroxy-6-methyl-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524926.png)

![(2Z)-2-[(furan-2-yl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524930.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylic acid](/img/structure/B6524941.png)

![(2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-5-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524951.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524967.png)

![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524974.png)

![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524980.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-5-[(dimethylamino)methyl]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524993.png)

![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524994.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one](/img/structure/B6525000.png)

![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525011.png)

![ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B6525030.png)